molecular formula C25H24N4O B10878598 2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine

2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine

Cat. No.: B10878598
M. Wt: 396.5 g/mol
InChI Key: JMVPGTMDXJCBNX-UHFFFAOYSA-N
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Description

2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that combines a benzochromene core with a pyrimidine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-1-naphthol with 4-halobenzaldehydes and malononitrile in the presence of a base such as piperidine in ethanol. This reaction forms the chromene core, which is then further reacted with appropriate reagents to introduce the pyrimidine ring and the dimethylethanamine side chain .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and the use of automated purification systems to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imino group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine is studied for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial activity .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antimicrobial activity is believed to result from its ability to inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    7H-benzo[h]chromeno[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the dimethylethanamine side chain.

    14H-benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring instead of the imino group.

Uniqueness

What sets 2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

2-(13-imino-11-phenyl-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C25H24N4O/c1-28(2)14-15-29-16-27-25-22(24(29)26)21(18-9-4-3-5-10-18)20-13-12-17-8-6-7-11-19(17)23(20)30-25/h3-13,16,21,26H,14-15H2,1-2H3

InChI Key

JMVPGTMDXJCBNX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=NC2=C(C1=N)C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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